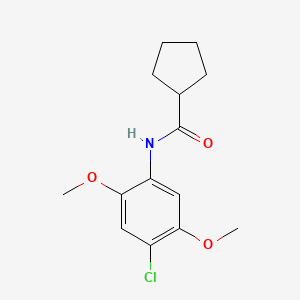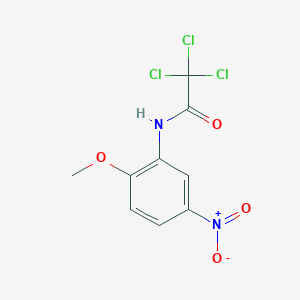
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the mid-1980s and has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a wide range of effects on the body.
Biochemical and Physiological Effects:
This compound 55,940 has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it useful for studying the endocannabinoid system and its effects on the body. It has also been shown to have a wide range of effects, making it useful for studying the potential use of cannabinoids in the treatment of various diseases.
However, there are also limitations to the use of this compound 55,940 in lab experiments. It is a synthetic cannabinoid, and its effects may differ from those of natural cannabinoids. Additionally, its potency may make it difficult to study at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940. One area of research is the potential use of cannabinoids in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and cancer. Another area of research is the development of new synthetic cannabinoids with improved potency and selectivity for the cannabinoid receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 55,940 and other synthetic cannabinoids.
Synthesemethoden
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethoxybenzoyl chloride with cyclopentylamine, or the reaction of 4-chloro-2,5-dimethoxyphenylacetonitrile with cyclopentylmagnesium bromide followed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a wide range of effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-12-8-11(13(19-2)7-10(12)15)16-14(17)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZPCGPTQYJSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)
![ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5822705.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)
![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)



![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)
![N-[4-(dimethylamino)benzyl]-2-(4-methylphenyl)acetamide](/img/structure/B5822790.png)
